Di(trimethylolpropane)

Description

Propriétés

IUPAC Name |

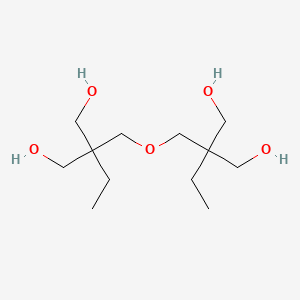

2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5/c1-3-11(5-13,6-14)9-17-10-12(4-2,7-15)8-16/h13-16H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYINDVYGQKYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)COCC(CC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044879 | |

| Record name | 2,2'-(Oxydimethanediyl)bis(2-ethylpropane-1,3-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

23235-61-2 | |

| Record name | Ditrimethylolpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23235-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditrimethylolpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Oxydimethanediyl)bis(2-ethylpropane-1,3-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[oxybis(methylene)]bis[2-ethylpropane-1,3-diol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITRIMETHYLOLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53E6MN32Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Di(trimethylolpropane)

Introduction

Di(trimethylolpropane), often abbreviated as Di-TMP, is a tetra-functional polyol with the chemical formula C12H26O5.[1] It is a valuable chemical intermediate known for enhancing the durability, flexibility, and resistance of various materials.[2] Its primary applications are in the production of high-performance products such as acrylic monomers for radiation-curable coatings, polyurethanes, alkyd resins, synthetic lubricants, and as a co-stabilizer in lead-free PVC.[3][4] Di-TMP is typically a colorless, crystalline solid.[3] This technical guide provides a comprehensive overview of the principal synthesis and purification methodologies for Di-TMP, tailored for researchers and professionals in chemical and drug development.

Synthesis of Di(trimethylolpropane)

The production of Di-TMP is primarily achieved through two main routes: as a byproduct during the industrial synthesis of trimethylolpropane (B17298) (TMP) and through the direct acid-catalyzed condensation of two TMP molecules.

Route 1: Acid-Catalyzed Etherification of Trimethylolpropane

The most direct synthesis method involves the dehydration and etherification of two molecules of trimethylolpropane in the presence of an acid catalyst.[5][6] This reaction is typically performed under heat and vacuum to continuously remove the water formed, thereby driving the equilibrium towards product formation.[6][7]

2 C₆H₁₄O₃ (TMP) ---(Acid Catalyst, Δ, Vacuum)--> C₁₂H₂₆O₅ (Di-TMP) + H₂O

A detailed protocol derived from patent literature is as follows:[6][7]

-

Charging the Reactor: A flask equipped with a heating mantle, stirrer, and a reflux cooler connected to a vacuum system is charged with trimethylolpropane (TMP) and an acid catalyst (e.g., methane (B114726) sulfonic acid, p-toluenesulfonic acid, or sulfuric acid).

-

Reaction Conditions: The mixture is heated to a temperature ranging from 150°C to 200°C.[7] A vacuum is applied, with pressures ranging from 0.1 to 50 mm Hg, to facilitate the continuous removal of water formed during the etherification process.[6][8]

-

Reaction Monitoring: The reaction is monitored over several hours. The progress can be tracked by measuring the amount of water collected or by analyzing samples of the reaction mixture.

-

Neutralization: After the desired conversion is achieved, the mixture can be cooled and neutralized with a base (e.g., NaOH solution) if a soluble acid catalyst was used.[7]

-

Work-up: The resulting crude product, a viscous oil, contains Di-TMP, unreacted TMP, and small amounts of higher oligomers like tri-TMP. This mixture then proceeds to the purification stage.

| Parameter | Example 1[6] | Example 2[7] | Example 3[7] |

| TMP Input | 1210 g | 201 g | 268 g (in 200g Toluene) |

| Catalyst | 0.62 g H₂SO₄ | 4 g Methane Sulphonic Acid | 2 g p-Toluene Sulphonic Acid |

| Temperature | 160-165 °C | 150 °C | 200 °C |

| Pressure | 6 mm Hg | 0.5 mm Hg | Atmospheric (Azeotropic) |

| Time | 4 hours | 2.25 hours | Not specified (until 18g H₂O separated) |

| Di-TMP Formed | 90.0 g | 26.1 g | 35.9 g |

| Tri-TMP Formed | 5.9 g | 2.8 g | 6.4 g |

| Yield | 59% (based on TMP consumed) | 52% (based on TMP consumed) | 25% (based on TMP consumed) |

Route 2: Byproduct of Trimethylolpropane Production

Industrially, Di-TMP is often obtained as a byproduct during the synthesis of trimethylolpropane.[3][5] The production of TMP involves a base-catalyzed aldol (B89426) condensation of n-butyraldehyde with formaldehyde (B43269), followed by a crossed Cannizzaro reaction.[9] Under the reaction conditions, a secondary reaction can occur where TMP condenses to form Di-TMP, which is then isolated from the distillation residues of the main TMP purification process.[5]

An alternative synthetic approach involves reacting TMP, 2-ethylacrolein, and formaldehyde in the presence of a basic catalyst, which can produce Di-TMP with high yield and selectivity.[3][5]

Purification of Di(trimethylolpropane)

The purification of Di-TMP is critical for achieving the high purity required for its applications (>98-99%).[10][11] The primary challenges include its high boiling point, which complicates distillation, and the presence of structurally similar impurities like TMP and tri-TMP.[12] A multi-step approach involving extraction and crystallization is often employed.

Purification by Extraction and Crystallization

A robust method for obtaining high-purity Di-TMP involves solvent extraction of crude Di-TMP (often from TMP distillation residues) followed by crystallization.[10]

The following protocol is based on a patented industrial process:[10]

-

Initial Extraction: The crude Di-TMP residue is subjected to cross-current extraction using a solvent such as octanol (B41247) and washed with deionized water. This step transfers remaining TMP and a small amount of Di-TMP into the aqueous phase for recycling.

-

Solvent Removal: The octanol is removed from the washed organic (oil) phase under vacuum using a desolventization tower.

-

Secondary Extraction: The desolventized oil phase, now enriched in Di-TMP, undergoes another round of cross-current extraction and washing with octanol and water.

-

Crystallization: The Di-TMP-rich aqueous phase from the secondary extraction is cooled to induce crystallization.

-

Filtration: The formed crystals are separated from the mother liquor via filtration (e.g., using a Büchner funnel). The crystals are then washed with a small amount of deionized water.

-

Vacuum Drying: The washed, wet product is dried in a vacuum oven under controlled temperature and pressure to yield the final high-purity Di-TMP product.

| Parameter | Value / Condition[10] |

| Starting Material | Residue from Trimethylolpropane Rectification |

| Extraction Solvent | Octanol |

| Washing Agent | Deionized Water |

| Drying Temperature | 60 - 70 °C |

| Drying Pressure | 1 - 10 kPa (absolute) |

| Drying Time | 5 - 8 hours |

| Final Product Purity | ≥ 99.0% |

| Tri-TMP Impurity | ≤ 0.5% |

| Final Product Form | Colorless Crystals |

Other Purification Methods

-

Distillation: Due to the high boiling point of Di-TMP, distillative purification is difficult and requires high vacuum to prevent thermal decomposition.[12] It is more commonly used to separate Di-TMP as a residue from the more volatile TMP.[5][13]

-

Recrystallization: Simple recrystallization from an organic solvent like acetone (B3395972) can also be used to purify crude Di-TMP.[12]

References

- 1. Ditrimethylolpropane | C12H26O5 | CID 90038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Di(trimethylolpropane) Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 3. Di(trimethylol propane) | 23235-61-2 [chemicalbook.com]

- 4. datavagyanik.com [datavagyanik.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US5324863A - Process for the production of di-trimethylolpropane - Google Patents [patents.google.com]

- 7. WO1992005134A1 - Process for the production of di-trimethylolpropane - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. Trimethylolpropane synthesis - chemicalbook [chemicalbook.com]

- 10. CN103467252B - Method for increasing purity of di-trimethylolpropane - Google Patents [patents.google.com]

- 11. labproinc.com [labproinc.com]

- 12. WO2013072008A1 - Method for recovering di-trimethylolpropane and trimethylolpropane-enriched product streams from the side streams of trimethylolpropane production - Google Patents [patents.google.com]

- 13. US20020189926A1 - Method for purifying trimethylolpropane, which is produced by hydrogenation, by means of continuous distillation - Google Patents [patents.google.com]

In-Depth Technical Guide to Di(trimethylolpropane) (CAS 23235-61-2)

For Researchers, Scientists, and Drug Development Professionals

Core Properties of Di(trimethylolpropane)

Di(trimethylolpropane), also known as Di-TMP, is a tetrafunctional polyol used as a monomer in the synthesis of various polymers. Its unique structure, featuring four primary hydroxyl groups, imparts valuable properties to the resulting materials, such as high crosslink density, thermal stability, and chemical resistance.

Physicochemical and Spectroscopic Data

The fundamental properties of Di(trimethylolpropane) are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 23235-61-2 |

| Molecular Formula | C₁₂H₂₆O₅ |

| Molecular Weight | 250.33 g/mol |

| IUPAC Name | 2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol |

| Synonyms | Di-TMP, 2,2'-[oxybis(methylene)]bis[2-ethyl-1,3-propanediol] |

| Appearance | White to almost white crystalline powder or flakes |

| Melting Point | 108-111 °C |

| Boiling Point | 215 °C at 4 mmHg |

| Density | Approximately 1.122 g/cm³ |

| Solubility | Soluble in water, methanol, and acetone. Insoluble in aliphatic and aromatic hydrocarbons. |

| Structure (SMILES) | CCC(CO)(CO)COCC(CC)(CO)CO |

Primary Applications and Uses

Di(trimethylolpropane) is a versatile building block primarily utilized in the polymer industry. Its tetrafunctionality allows for the creation of highly crosslinked and branched polymers with enhanced performance characteristics.

Radiation-Curable Coatings and Inks

A significant application of Di-TMP is in the formulation of radiation-curable coatings and inks. It is often converted into its acrylate (B77674) ester derivative, Di(trimethylolpropane) tetraacrylate (Di-TMPTA), a tetrafunctional monomer that undergoes rapid polymerization upon exposure to ultraviolet (UV) or electron beam (EB) radiation. This process, known as radiation curing, is a fast, energy-efficient, and solvent-free method for producing high-performance coatings.

The resulting coatings exhibit excellent hardness, scratch resistance, and chemical resistance, making them suitable for demanding applications such as protective coatings for wood, plastics, and electronics. The high reactivity of Di-TMPTA contributes to faster curing speeds in the production of printing inks, including those used in lithography, ink jet, and flexography.

Polyurethanes

The primary hydroxyl groups of Di-TMP readily react with isocyanates to form polyurethane networks. The tetrafunctional nature of Di-TMP allows for the formation of highly crosslinked polyurethanes with improved mechanical strength, durability, and thermal stability. These polyurethanes find use in a variety of applications, including foams, elastomers, adhesives, and sealants.

Synthetic Lubricants

Di-TMP is used in the synthesis of polyol ester-based synthetic lubricants. These biolubricants are derived from renewable resources, such as palm kernel oil, and offer excellent thermal and oxidative stability, a high viscosity index, and a low pour point. The synthesis involves the transesterification of fatty acid methyl esters with Di-TMP. The resulting Di-trimethylolpropane tetraesters are potential candidates for high-performance and environmentally friendly lubricants, including food-grade hydraulic oils.

Biodegradable Polymers for Drug Delivery

While research is ongoing, the synthesis of biodegradable hyperbranched polyesters from trimethylolpropane, a related compound, suggests the potential of Di-TMP in biomedical applications. These polymers can be designed to have biodegradable backbones and side chains, offering biocompatibility and the possibility for covalent drug conjugation. The branched structure allows for the creation of nano-sized drug delivery systems. However, it is important to note that specific studies detailing the synthesis and application of Di-TMP-based polymers for drug delivery are still emerging.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Di(trimethylolpropane).

Synthesis of Polyhydroxyurethanes (PHUs) from Di(trimethylolpropane) Carbonate

This protocol describes the synthesis of polyhydroxyurethanes (PHUs) through the polyaddition of Di(trimethylolpropane) carbonate (DTMPC) with an aliphatic diamine.

Materials:

-

Di(trimethylolpropane) carbonate (DTMPC)

-

1,6-Diaminohexane

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a reaction vessel, dissolve DTMPC and a slight excess of 1,6-diaminohexane in DMF.

-

Heat the reaction mixture to 70°C with continuous stirring under an inert atmosphere.

-

Maintain the reaction at 70°C for 23 hours to allow for polyaddition to occur.

-

After the reaction is complete, precipitate the resulting PHU by pouring the reaction mixture into a non-solvent, such as methanol.

-

Collect the precipitated polymer by filtration and dry it under vacuum.

Synthesis of Di(trimethylolpropane) Tetraester Biolubricant

This protocol outlines the synthesis of a biolubricant through the transesterification of palm oil methyl esters (POME) with Di(trimethylolpropane).

Materials:

-

Palm oil methyl esters (POME)

-

Di(trimethylolpropane) (Di-TMP)

-

Sulfuric acid (catalyst)

Procedure:

-

Combine POME and Di-TMP in a three-neck round-bottom flask equipped with a condenser, thermocouple, and magnetic stirrer.

-

Add a catalytic amount of sulfuric acid to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 150°C) under vacuum with vigorous stirring.

-

Monitor the progress of the reaction by analyzing the conversion of POME.

-

Once the reaction reaches the desired conversion, neutralize the catalyst with a suitable base.

-

Purify the resulting Di-trimethylolpropane tetraester product by washing with water and subsequent drying.

Mandatory Visualizations

Biological Interaction Pathway

As of the current scientific literature, there is no known direct biological signaling pathway for Di(trimethylolpropane) itself. Its primary role is as a monomer in the synthesis of larger, more complex polymers. The biological interactions would be characteristic of the final polymer, not the Di-TMP monomer.

To fulfill the visualization requirement, the following diagram illustrates a conceptual workflow for the application of a Di-TMP-based biodegradable polymer in targeted drug delivery.

Caption: Conceptual workflow for targeted drug delivery using a Di-TMP-based biodegradable polymer.

Experimental Workflow: UV Curing of a Di-TMPTA Coating

The following diagram illustrates a typical experimental workflow for the formulation and UV curing of a coating containing Di(trimethylolpropane) tetraacrylate (Di-TMPTA).

Caption: Experimental workflow for the formulation and UV curing of a Di-TMPTA-based coating.

Di(trimethylolpropane): A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Di(trimethylolpropane) [Di-TMP], a tetrafunctional polyhydric alcohol. Understanding the solubility characteristics of Di-TMP is essential for its application in various fields, including the synthesis of polymers, coatings, and specialty chemicals. This document compiles available solubility data, outlines experimental protocols for its determination, and provides a visual representation of a general experimental workflow.

Qualitative Solubility Profile

Di(trimethylolpropane) is a white, crystalline solid at room temperature. Its solubility is dictated by its molecular structure, which contains four primary hydroxyl groups, contributing to its polarity, and a flexible ether linkage. The principle of "like dissolves like" is a key determinant of its solubility in various organic solvents.

Based on available data, the qualitative solubility of Di-TMP in a range of common organic solvents is summarized below.

Table 1: Qualitative Solubility of Di(trimethylolpropane)

| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble | The four hydroxyl groups can form hydrogen bonds with water molecules, but the overall hydrocarbon backbone limits extensive solubility. |

| Methanol (B129727) | Soluble[1][2] | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the polar hydroxyl groups of Di-TMP. | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond facilitate the dissolution of Di-TMP. | |

| Polar Aprotic | Acetone (B3395972) | Soluble[3] | The polar carbonyl group of acetone can interact with the hydroxyl groups of Di-TMP, leading to dissolution. |

| Ethyl Acetate (B1210297) | Soluble | As a polar aprotic solvent, ethyl acetate can solvate Di-TMP. Di-TMP can be recrystallized from ethyl acetate. | |

| Chlorinated | Chloroform | Soluble[3] | Chloroform is a moderately polar solvent that can dissolve Di-TMP. |

| Carbon Tetrachloride | Soluble[3] | Although nonpolar, carbon tetrachloride can dissolve Di-TMP, likely due to dispersion forces. | |

| Ethers | Diethyl Ether | Soluble[3] | The ether oxygen in diethyl ether can act as a hydrogen bond acceptor for the hydroxyl groups of Di-TMP. |

| Non-Polar | Aliphatic Hydrocarbons (e.g., Hexane, Heptane) | Insoluble[3] | The non-polar nature of aliphatic hydrocarbons does not favor interaction with the polar hydroxyl groups of Di-TMP. |

| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Insoluble[3] | Similar to aliphatic hydrocarbons, the non-polar aromatic ring does not effectively solvate the polar Di-TMP molecule. |

Quantitative Solubility Data

Despite a comprehensive search of scientific literature and technical data sheets, specific quantitative solubility data for Di(trimethylolpropane) in a wide range of organic solvents is limited. The most consistently reported quantitative value is for its solubility in water.

Table 2: Quantitative Solubility of Di(trimethylolpropane)

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference |

| Water | 20 | 2.1 | [4] |

| Water | 25 | 2.6 | [1][2] |

Note: The slight discrepancy in water solubility values is likely attributable to minor variations in experimental conditions and methods.

The lack of extensive quantitative data highlights an area for future research to fully characterize the behavior of Di-TMP in various solvent systems.

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of Di(trimethylolpropane) in an organic solvent. This method is based on the widely used gravimetric technique, which involves preparing a saturated solution and determining the concentration of the solute.

Materials and Equipment

-

Di(trimethylolpropane), analytical grade

-

Selected organic solvent, analytical grade

-

Conical flasks with stoppers

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Analytical balance (accurate to ±0.0001 g)

-

Syringe filters (chemically compatible with the solvent)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

-

Desiccator

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of Di-trimethylolpropane to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution transferred to the evaporation dish.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the Di-TMP. The drying temperature should be below the boiling point of Di-TMP and the decomposition temperature.

-

Continue drying until a constant weight of the dried Di-TMP is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

-

Cool the evaporation dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved Di-TMP by subtracting the initial weight of the empty evaporation dish from the final constant weight of the dish with the dried solute.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per liter of solvent (g/L).

Formula for g/100 g of solvent: Solubility = (Mass of dried Di-TMP / Mass of solvent) * 100

The mass of the solvent can be calculated from its volume and density at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the described experimental protocol for determining the solubility of Di(trimethylolpropane).

This comprehensive guide provides a foundational understanding of the solubility of Di(trimethylolpropane) in organic solvents. While quantitative data remains sparse, the provided qualitative assessment and detailed experimental protocol offer valuable resources for researchers and professionals working with this versatile chemical compound. Further experimental investigation is encouraged to expand the quantitative solubility database for Di-TMP.

References

Spectral Analysis of Di(trimethylolpropane): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral analysis of Di(trimethylolpropane) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document details the expected spectral data, experimental protocols, and visual representations of the underlying chemical structures and analytical workflows.

Introduction to Di(trimethylolpropane)

Di(trimethylolpropane), with the chemical formula C₁₂H₂₆O₅, is a tetrafunctional polyol. Its structure consists of two trimethylolpropane (B17298) units linked by an ether bond. This unique structure, featuring four primary hydroxyl groups, makes it a valuable building block in the synthesis of various polymers, including polyesters, polyurethanes, and alkyd resins. Accurate spectral characterization is crucial for verifying its structure, assessing its purity, and understanding its reactivity in polymerization processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of Di(trimethylolpropane). Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to identify the different chemical environments of the hydrogen and carbon atoms within the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for Di(trimethylolpropane) when analyzed in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a common solvent for polyols. These values are based on the analysis of its constituent monomer, trimethylolpropane, and spectral database information.

Table 1: Predicted ¹H NMR Chemical Shifts for Di(trimethylolpropane) in DMSO-d₆

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Ethyl group) | ~ 0.8 | Triplet | 6H |

| -CH₂- (Ethyl group) | ~ 1.2 | Quartet | 4H |

| -CH₂-O- (Ether linkage) | ~ 3.2 | Singlet | 4H |

| -CH₂OH (Hydroxymethyl) | ~ 3.3 | Doublet | 8H |

| -OH (Hydroxyl) | ~ 4.2 | Triplet | 4H |

Table 2: Predicted ¹³C NMR Chemical Shifts for Di(trimethylolpropane) in DMSO-d₆

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl group) | ~ 7 |

| -CH₂- (Ethyl group) | ~ 23 |

| Quaternary Carbon | ~ 45 |

| -CH₂OH (Hydroxymethyl) | ~ 61 |

| -CH₂-O- (Ether linkage) | ~ 73 |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of Di(trimethylolpropane) is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Di(trimethylolpropane).

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds to ensure full relaxation of protons.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Number of Scans: 1024 or higher, as the ¹³C nucleus is less sensitive than ¹H.

-

Relaxation Delay: 2-5 seconds.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in Di(trimethylolpropane) by measuring the absorption of infrared radiation at specific wavenumbers.

Predicted FTIR Spectral Data

The FTIR spectrum of Di(trimethylolpropane) is characterized by the presence of strong absorptions corresponding to its hydroxyl, ether, and alkyl functionalities.

Table 3: Predicted FTIR Peak Assignments for Di(trimethylolpropane)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3600-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2960-2850 | C-H stretch | Alkyl (-CH₃, -CH₂-) |

| 1465-1450 | C-H bend | Alkyl (-CH₂-) |

| 1380-1370 | C-H bend | Alkyl (-CH₃) |

| 1150-1085 | C-O-C stretch | Ether |

| 1080-1050 | C-O stretch | Primary Alcohol |

Experimental Protocol for FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) technique is a convenient method for analyzing solid samples like Di(trimethylolpropane) with minimal sample preparation.

-

Sample Preparation:

-

Ensure the Di(trimethylolpropane) sample is in a solid, powdered form.

-

No further sample preparation is typically required.

-

-

Instrument Parameters (FTIR-ATR):

-

Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Measurement Procedure:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Place a small amount of the Di(trimethylolpropane) powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

The instrument's software will automatically generate the absorbance or transmittance spectrum.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the spectral analysis of Di(trimethylolpropane).

Unveiling the Thermal Profile of Di(trimethylolpropane): A Technical Guide to TGA and DSC Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to characterize the thermal properties of Di(trimethylolpropane) [CAS: 23235-61-2]. Focusing on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), this document outlines detailed experimental protocols and presents known thermal data. Due to a lack of extensive published TGA and DSC data for Di(trimethylolpropane), this guide establishes a framework for its analysis, including representative data based on chemically similar polyol esters.

Physicochemical Properties of Di(trimethylolpropane)

Di(trimethylolpropane), a tetra-functional polyol, is a white crystalline solid at room temperature. Its structure, consisting of two trimethylolpropane (B17298) units linked by an ether bond, imparts unique thermal characteristics relevant to its applications in various fields, including the synthesis of polymers and lubricants.

| Property | Value | Reference |

| Melting Point | 108-111 °C | [1][2] |

| Boiling Point | 215 °C at 4 mmHg | [1] |

| Molecular Formula | C₁₂H₂₆O₅ | [3] |

| Molecular Weight | 250.33 g/mol | [3] |

Thermogravimetric Analysis (TGA)

TGA is a crucial technique for determining the thermal stability and decomposition profile of a material.[4][5] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol for TGA of Di(trimethylolpropane)

The following protocol provides a general framework for conducting a TGA analysis of Di(trimethylolpropane). Actual parameters may need to be optimized based on the specific instrument and experimental objectives.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

-

Ensure the Di(trimethylolpropane) sample is a fine, homogeneous powder to promote uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

TGA Method Parameters:

-

Purge Gas: High-purity nitrogen (or air/oxygen for oxidative stability studies) at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.

-

Temperature Range: Typically from ambient temperature (e.g., 30 °C) to 600 °C, or higher if complete decomposition is not observed.

-

Data Collection: Record the sample mass, temperature, and time throughout the experiment.

Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum rates of mass loss.

-

Determine key parameters such as the onset temperature of decomposition (Tonset) and the temperature of 5% mass loss (Td5%).

Representative TGA Data

| Parameter | Representative Value | Description |

| Tonset | ~ 250 - 300 °C | Onset temperature of major decomposition. |

| Td5% | ~ 230 - 280 °C | Temperature at which 5% mass loss occurs. |

| Peak Decomposition Temp. (DTG) | ~ 300 - 350 °C | Temperature of the maximum rate of decomposition. |

| Residue at 600 °C | < 1% | Expected to decompose cleanly with minimal char formation in an inert atmosphere. |

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[6][7] It provides information on melting, crystallization, glass transitions, and heats of reaction.

Experimental Protocol for DSC of Di(trimethylolpropane)

This protocol outlines a standard procedure for DSC analysis.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered Di(trimethylolpropane) sample into a clean, tared DSC pan (e.g., aluminum).

-

Hermetically seal the pan to ensure a controlled atmosphere and prevent sublimation. An empty, sealed pan should be used as a reference.

DSC Method Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heating: Ramp from ambient temperature to a temperature above the melting point (e.g., 150 °C) at a rate of 10 °C/min.

-

Cooling (optional): Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization.

-

Second Heating (optional): A second heating scan can be performed to observe the glass transition of the amorphous phase, if any, and to obtain a melting point free from thermal history.

-

-

Data Collection: Record the heat flow as a function of temperature and time.

Analysis:

-

Plot the heat flow versus temperature to generate the DSC thermogram.

-

Determine the melting temperature (Tm) as the peak temperature of the endothermic melting event.

-

Calculate the heat of fusion (ΔHf) by integrating the area of the melting peak.

-

Identify any other thermal events, such as a glass transition (Tg), which would appear as a step change in the baseline.

Representative DSC Data

The known melting point of Di(trimethylolpropane) is a key parameter obtained by DSC. Other thermal events, such as a glass transition, are not commonly reported for this crystalline material but could be observed in samples with amorphous content.

| Parameter | Representative Value | Description |

| Melting Point (Tm) | 108-111 °C | Peak temperature of the endothermic melting transition.[1][2] |

| Heat of Fusion (ΔHf) | ~ 150 - 250 J/g | A hypothetical but reasonable range for a crystalline polyol of this molecular weight. |

| Glass Transition (Tg) | Not typically observed | As a crystalline solid, a distinct glass transition is not expected unless an amorphous phase is present. |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the thermal analysis of Di(trimethylolpropane) using TGA and DSC.

Caption: General workflow for TGA and DSC analysis of Di(trimethylolpropane).

Conclusion

This technical guide provides a foundational understanding of the thermal properties of Di(trimethylolpropane) and the standard methodologies for their determination using TGA and DSC. While a comprehensive experimental dataset for this specific compound is not widely published, the provided protocols and representative data serve as a valuable resource for researchers and scientists. The high melting point and expected high thermal stability make Di(trimethylolpropane) a robust molecule for applications requiring thermal resilience. The experimental workflows outlined herein will enable consistent and reliable characterization of this and similar polyol compounds.

References

- 1. Di(trimethylolpropane) 97 23235-61-2 [sigmaaldrich.com]

- 2. linseis.com [linseis.com]

- 3. Ditrimethylolpropane | C12H26O5 | CID 90038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mt.com [mt.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

Di(trimethylolpropane): A Tetrafunctional Core for Advanced Polymer Architectures and Drug Delivery Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Di(trimethylolpropane) (Di-TMP), a tetrafunctional polyol, is emerging as a critical building block in the design of complex polymer architectures with broad applications, from advanced coatings and lubricants to sophisticated drug delivery nanocarriers. Its unique structure, featuring four primary hydroxyl groups, provides a versatile platform for the synthesis of star-shaped polymers, hyperbranched polymers, and dendrimers, enabling precise control over material properties. This technical guide provides a comprehensive overview of Di-TMP, including its physicochemical properties, synthesis and functionalization protocols, and its burgeoning role in biomedical applications.

Physicochemical Properties of Di(trimethylolpropane) and its Acrylate (B77674) Derivative

Di-TMP is a white, crystalline solid at room temperature, valued for its thermal stability and reactivity of its four primary hydroxyl groups.[1] These hydroxyls serve as initiation sites for polymerization, allowing for the creation of well-defined, multi-armed polymer structures. For applications in radiation-curable coatings and inks, Di-TMP is often functionalized into Di(trimethylolpropane) tetraacrylate (Di-TMPTTA), a multifunctional acrylic monomer.[2] The properties of both Di-TMP and Di-TMPTTA are summarized in the tables below for easy comparison.

| Property | Value | References |

| Chemical Name | 2,2'-[oxybis(methylene)]bis(2-ethyl)-1,3-propanediol | [3] |

| Synonyms | Di-TMP, Ditrimethylolpropane | [3] |

| CAS Number | 23235-61-2 | [3] |

| Molecular Formula | C12H26O5 | [3] |

| Molecular Weight | 250.33 g/mol | [3] |

| Melting Point | 108-111 °C | [3] |

| Boiling Point | 215 °C at 4 mmHg | [3] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water and methanol |

Table 1: Physicochemical Properties of Di(trimethylolpropane) (Di-TMP)

| Property | Value | References |

| Chemical Name | [(oxybis(methylene)] bis(2-ethylpropane-2,1,3-triyl)tetrakis(oxy)tetrakis(3-oxopropane-3,1-diyl)tetraacrylate | [2] |

| Synonyms | Di-TMPTTA, Bistrimethylolpropane tetraacrylate | [4] |

| CAS Number | 94108-97-1 | [4] |

| Molecular Formula | C24H34O9 | [5] |

| Average Molecular Weight | ~466 g/mol | [4][5] |

| Appearance | Viscous liquid | [5] |

| Density | 1.101 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.479 | [5] |

Table 2: Physicochemical Properties of Di(trimethylolpropane) tetraacrylate (Di-TMPTTA)

Synthesis and Functionalization: Experimental Protocols

The versatility of Di-TMP as a core molecule stems from the reactivity of its four primary hydroxyl groups, which can be readily functionalized to suit various applications.

Protocol 1: Synthesis of Di(trimethylolpropane) tetraacrylate (Di-TMPTTA)

This protocol describes the synthesis of Di-TMPTTA via a condensation reaction between Di-TMP and 2-carboxyethylacrylate.[2]

Materials:

-

Di(trimethylolpropane) (Di-TMP)

-

2-carboxyethylacrylate

-

Toluene (as azeotropic solvent)

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (B1673460) monomethyl ether (inhibitor)

Procedure:

-

Charge a reaction flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser with Di-TMP, 2-carboxyethylacrylate (in molar excess), toluene, and a catalytic amount of p-toluenesulfonic acid.

-

Add a small amount of hydroquinone monomethyl ether to inhibit the premature polymerization of the acrylate groups.

-

Heat the reaction mixture to reflux and continuously remove the water formed during the esterification reaction via the Dean-Stark trap.

-

Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

-

After completion, cool the reaction mixture and wash it with a sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

Dry the organic phase over anhydrous magnesium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure to obtain the Di-TMPTTA product as a viscous liquid.

-

Characterize the final product using NMR and FT-IR spectroscopy to confirm its chemical structure.[2]

Protocol 2: Lipase-Catalyzed Synthesis of Hyperbranched Polyesters

This protocol outlines the synthesis of a hyperbranched polyester (B1180765) using Di-TMP as the core molecule in an enzyme-catalyzed polymerization. This method offers a green chemistry approach to polyester synthesis.[6]

Materials:

-

Di(trimethylolpropane) (Di-TMP)

-

Adipic acid (or other dicarboxylic acid)

-

Immobilized Lipase (B570770) B from Candida antarctica (e.g., Novozym-435)

Procedure:

-

In a reaction vessel, combine Di-TMP and adipic acid in the desired molar ratio.

-

Add the immobilized lipase catalyst to the monomer mixture.

-

Heat the reaction mixture under vacuum at a controlled temperature (e.g., 70-90 °C) with continuous stirring.

-

Continue the reaction for a specified period (e.g., 24-48 hours). The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC) to track the increase in molecular weight.

-

After the desired reaction time, dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) and separate the enzyme catalyst by filtration.

-

Precipitate the polymer in a non-solvent (e.g., cold methanol) and dry it under vacuum to a constant weight.

-

Characterize the resulting hyperbranched polyester for its molecular weight, polydispersity index (PDI), and degree of branching using GPC and NMR spectroscopy. Thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Applications in Drug Delivery

The unique architecture of polymers derived from Di-TMP makes them highly suitable for drug delivery applications. Star-shaped and hyperbranched polymers can encapsulate therapeutic agents within their core or have them conjugated to their numerous arm-ends, offering high drug loading capacities.[7] The compact, globular structure of these polymers can also improve the solubility and stability of hydrophobic drugs.[8]

Experimental Workflow for Di-TMP-Based Nanoparticle Formulation and Evaluation

The following workflow outlines the general steps for developing and testing a Di-TMP-based drug delivery system.

References

- 1. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Curing Behavior of Tetrafunctional Acrylate Monomer Using Di(trimethylolpropane) -Applied Chemistry for Engineering | Korea Science [koreascience.kr]

- 3. Controlling In Vivo Stability and Biodistribution in Electrostatically Assembled Nanoparticles for Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 二(三羟甲基丙烷)四丙烯酸 average Mw 466 | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Dimeric drug polymeric nanoparticles with exceptionally high drug loading and quantitative loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Hydroxyl Groups of Di(trimethylolpropane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(trimethylolpropane) (Di-TMP), a tetrafunctional polyol, offers a unique molecular architecture centered around its four primary hydroxyl groups. The reactivity and accessibility of these hydroxyl moieties are pivotal to its utility in a wide array of applications, from polymer synthesis to the development of advanced drug delivery systems. This technical guide provides a comprehensive examination of the hydroxyl groups in Di-TMP, detailing their chemical nature, reactivity, and the analytical methodologies for their characterization. Detailed experimental protocols, quantitative data, and visual representations of key reactions are presented to equip researchers and professionals with the foundational knowledge required for the effective utilization of this versatile molecule.

Introduction to Di(trimethylolpropane) and its Hydroxyl Functionality

Di(trimethylolpropane), chemically known as 2,2'-[oxybis(methylene)]bis(2-ethyl-1,3-propanediol), is a dimer of trimethylolpropane (B17298) (TMP) linked by an ether bond. This structure results in a molecule with four primary hydroxyl (-OH) groups, making it a valuable building block in various chemical syntheses.[1] The primary nature of these hydroxyl groups contributes to their high reactivity, allowing for efficient participation in reactions such as esterification and urethane (B1682113) formation.

The strategic placement of these four hydroxyl groups on a compact and stable backbone allows for the creation of highly branched and cross-linked structures. This has led to its use in the production of high-performance polymers, including alkyd resins, polyurethanes, and radiation-curable coatings, where the hydroxyl groups serve as key reaction sites.[1] In the context of drug development, the polyol nature of Di-TMP makes it an interesting candidate for the synthesis of biodegradable polymers and hydrogels for controlled drug release applications.

Chemical Structure and Properties

The chemical structure of Di(trimethylolpropane) is fundamental to understanding the role and reactivity of its hydroxyl groups.

Caption: Molecular structure of Di(trimethylolpropane) highlighting the two TMP units and the central ether linkage.

Quantitative Properties

A summary of the key quantitative properties of Di(trimethylolpropane) is provided in the table below. These parameters are crucial for stoichiometric calculations in chemical reactions and for quality control purposes.

| Property | Typical Value | Unit | Significance |

| Hydroxyl Number | 880 - 910 | mg KOH/g | A measure of the concentration of hydroxyl groups. Essential for determining the amount of co-reactant needed in polymer synthesis.[2] |

| Molecular Weight | 250.33 | g/mol | Defines the mass of one mole of the substance. |

| Functionality | 4 | - | The number of reactive hydroxyl groups per molecule. |

| Purity (Di-TMP content) | > 98 | % | Indicates the percentage of the desired compound in a sample. |

| Melting Point | 108 - 111 | °C | The temperature at which the solid melts to a liquid. |

| Water Content | < 0.2 | % | Water can react with certain co-reactants (e.g., isocyanates) and should be minimized. |

| Acidity (as formic acid) | < 15 | ppm | High acidity can affect reaction kinetics and product stability. |

Experimental Protocols for Hydroxyl Group Characterization

Accurate characterization of the hydroxyl groups in Di-TMP is essential for its effective application. This section provides detailed protocols for key analytical techniques.

Determination of Hydroxyl Value by Titration (ASTM E222-17)

This method determines the hydroxyl value by acetylation of the hydroxyl groups with acetic anhydride (B1165640), followed by titration of the excess anhydride.

Principle: The hydroxyl groups react with a known excess of acetic anhydride in pyridine. The unreacted acetic anhydride is then hydrolyzed with water, and the resulting acetic acid is titrated with a standardized sodium hydroxide (B78521) solution. A blank determination is performed to account for the acetic anhydride that reacts with water.

Apparatus:

-

Pressure bottles, 200-mL

-

Water bath maintained at 98 ± 2 °C

-

Buret, 50-mL, graduated in 0.1-mL intervals

-

Pipets, 10-mL and 25-mL

-

Analytical balance

Reagents:

-

Acetic Anhydride

-

Pyridine

-

Standardized 1.0 N Sodium Hydroxide (NaOH) solution

-

Phenolphthalein (B1677637) indicator solution (1% in pyridine)

Procedure:

-

Sample Preparation: Accurately weigh a sample of Di-TMP into a pressure bottle. The sample size can be estimated using the formula: Sample size (g) = 561 / expected hydroxyl number.

-

Acetylation: Pipet 10.0 mL of the acetylating reagent (a solution of acetic anhydride in pyridine) into the bottle.

-

Blank Preparation: Prepare a blank by pipetting 10.0 mL of the acetylating reagent into another pressure bottle.

-

Reaction: Stopper the bottles, wrap them securely in a cloth bag, and place them in the water bath at 98 ± 2 °C for 1 hour.

-

Hydrolysis: Remove the bottles from the bath and allow them to cool to room temperature. Add 10 mL of distilled water to each bottle.

-

Titration: Add a few drops of phenolphthalein indicator to each bottle and titrate with the standardized 1.0 N NaOH solution to a faint pink endpoint that persists for at least 15 seconds.

Calculation: Hydroxyl Number (mg KOH/g) = [((B - A) * N * 56.1) / W] Where:

-

A = volume of NaOH solution required for the sample (mL)

-

B = volume of NaOH solution required for the blank (mL)

-

N = normality of the NaOH solution

-

W = weight of the sample (g)

-

56.1 = molecular weight of KOH ( g/mol )

Caption: Experimental workflow for determining the hydroxyl value of Di(trimethylolpropane).

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for the qualitative and quantitative analysis of hydroxyl groups.

Principle: The O-H stretching vibration in alcohols gives rise to a characteristic broad absorption band in the infrared spectrum, typically in the region of 3200-3600 cm⁻¹. The intensity of this band is proportional to the concentration of hydroxyl groups.

Procedure (Qualitative):

-

Sample Preparation: Prepare a thin film of molten Di-TMP between two KBr plates or prepare a KBr pellet containing a small amount of finely ground Di-TMP.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the broad absorption band corresponding to the O-H stretch. The presence of this band confirms the existence of hydroxyl groups.

Procedure (Quantitative - Calibration Curve Method):

-

Standard Preparation: Prepare a series of standards with known hydroxyl values.

-

FTIR Analysis: Record the FTIR spectra of the standards.

-

Calibration Curve: Measure the area of the O-H stretching band for each standard and plot it against the corresponding hydroxyl value.

-

Sample Analysis: Record the FTIR spectrum of the Di-TMP sample and measure the area of the O-H band.

-

Quantification: Determine the hydroxyl value of the sample from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the structural elucidation and quantification of hydroxyl groups.

Principle: In ¹H-NMR, the protons of the hydroxyl groups are typically observed as a broad singlet. The chemical shift of this peak can vary depending on the solvent, temperature, and concentration. The protons on the carbon atoms attached to the hydroxyl groups (-CH₂OH) also show characteristic chemical shifts. Quantitative ¹H-NMR (qNMR) can be used to determine the hydroxyl content by integrating the signals of the -CH₂OH protons relative to an internal standard.

Procedure (¹H-NMR):

-

Sample Preparation: Dissolve a precisely weighed amount of Di-TMP and a known amount of a suitable internal standard (e.g., maleic anhydride) in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire the ¹H-NMR spectrum.

-

Analysis:

-

Identify the signals corresponding to the -CH₂OH protons of Di-TMP and the protons of the internal standard.

-

Integrate the respective signals.

-

Calculate the molar ratio of Di-TMP to the internal standard.

-

From this ratio, the hydroxyl content can be determined.

-

Reactivity of the Hydroxyl Groups

The four primary hydroxyl groups of Di-TMP are the centers of its reactivity, participating in a variety of chemical transformations.

Esterification

Di-TMP readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form tetraesters. This reaction is fundamental to the production of synthetic lubricants, plasticizers, and polyester (B1180765) resins.

Caption: General reaction scheme for the acid-catalyzed esterification of Di(trimethylolpropane).

Urethane Formation

The reaction of the hydroxyl groups of Di-TMP with isocyanates is the basis for the formation of polyurethanes. As a tetrafunctional alcohol, Di-TMP acts as a cross-linker, leading to the formation of rigid and highly cross-linked polyurethane networks.

References

Di(trimethylolpropane): A Tetrafunctional Core for Advanced Polymer Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Di(trimethylolpropane) (Di-TMP), a tetrafunctional polyol, is emerging as a critical building block in the synthesis of advanced polymers. Its unique structure, featuring four primary hydroxyl groups, provides a versatile platform for creating highly branched and crosslinked polymer architectures.[1][2][3][4] This guide delves into the technical aspects of Di-TMP, from its fundamental properties and synthesis to its application in creating sophisticated polymers with potential uses in fields ranging from industrial coatings to innovative drug delivery systems.

Core Properties of Di(trimethylolpropane)

Di-TMP is a colorless, crystalline solid at room temperature.[1] Its four primary hydroxyl groups make it a highly reactive monomer for various polymerization reactions.[4] Understanding its physicochemical properties is essential for its effective use in polymer synthesis.

Table 1: Physicochemical Properties of Di(trimethylolpropane)

| Property | Value |

| CAS Number | 23235-61-2[1] |

| Molecular Formula | C₁₂H₂₆O₅[1][] |

| Molecular Weight | 250.33 g/mol [1] |

| Appearance | White to almost white powder or flakes[1][3][] |

| Melting Point | 108-111 °C[1][2][][6] |

| Boiling Point | 215 °C at 4 mmHg[1][2][6] |

| Density | ~1.122 g/cm³[] |

| Hydroxyl Value | 880-910 mg KOH/g (for 98% grade)[7] |

| Water Solubility | 21 g/L at 20 °C[1][6] |

| Synonyms | Di-TMP, DTMP, 2,2'-[oxybis(methylene)]bis[2-ethyl-1,3-propanediol][1][] |

Synthesis of Di(trimethylolpropane)

Di-TMP is typically produced as a byproduct during the synthesis of trimethylolpropane (B17298) (TMP).[8] However, it can also be synthesized directly through the acid-catalyzed etherification of two TMP molecules. This process involves the condensation and dehydration of TMP to form the ether linkage that characterizes Di-TMP.[8]

Experimental Protocol: General Synthesis of Di-TMP via Etherification

This protocol describes a generalized method for the synthesis of Di-TMP based on the principles of acid-catalyzed etherification of trimethylolpropane.

-

Reactants: A solution of trimethylolpropane (TMP) with a very low water content (preferably less than 1% by weight) is prepared.[9][10]

-

Catalyst: A solid or dissolved acid catalyst is added to the TMP solution.[9][10]

-

Reaction Conditions: The reaction mixture is heated to a temperature between 70°C and 190°C.[9][10]

-

Water Removal: To drive the equilibrium towards product formation, the water formed during the etherification reaction is continuously removed. This is typically achieved by applying a vacuum (0.1-200 mm Hg) or through azeotropic distillation using a solvent like toluene (B28343) or xylene.[9][10]

-

Reaction Monitoring: The reaction is monitored until a desired conversion of TMP to Di-TMP is achieved. To avoid excessive side reactions, the etherification is often stopped when at most 15-30% of the TMP has been converted.[9][10]

-

Purification: The resulting Di-TMP is recovered from the reaction mixture. If partial esters of TMP were used as starting materials, a subsequent hydrolysis step may be required to yield free Di-TMP.[9]

Figure 1: Synthesis of Di-TMP via acid-catalyzed etherification of TMP.

Di-TMP in Polymer Synthesis

The tetrafunctionality of Di-TMP makes it an ideal monomer for creating polymers with diverse and tunable properties. It serves as a core molecule or a chain extender in various polymerization reactions, including polycondensation and polyaddition.

Hyperbranched Polyesters and Polyethers

Di-TMP is used as a tetrafunctional core molecule (B₄ type monomer) for the synthesis of hyperbranched polymers.[1][2] These highly branched, three-dimensional macromolecules exhibit unique properties such as low viscosity and high solubility compared to their linear analogues. Lipase-catalyzed polycondensation reactions using Di-TMP have been explored for creating biodegradable hyperbranched polyesters.[2]

Polyurethanes (Isocyanate-Free Route)

Di-TMP is a valuable precursor for synthesizing polyhydroxyurethanes (PHUs), which are non-isocyanate alternatives to traditional polyurethanes.[11] In this approach, Di-TMP is first converted into a bis(cyclic carbonate) derivative, such as di(trimethylolpropane) carbonate (DTMPC). This derivative then undergoes polyaddition with diamines to form PHUs.[11] This method avoids the use of toxic phosgene (B1210022) and isocyanates.[11]

Radiation-Curable Acrylate Resins

For applications in coatings, inks, and adhesives, Di-TMP is often converted to its tetraacrylate derivative, Di(trimethylolpropane) tetraacrylate (Di-TMPTTA).[12][13][14] Di-TMPTTA is a multifunctional acrylic monomer that polymerizes rapidly via free-radical mechanisms when exposed to ultraviolet (UV) or electron beam (EB) radiation.[12][14] The resulting polymers form a highly crosslinked network, imparting excellent scratch resistance, chemical resistance, and hardness to the final product.[1][13]

Figure 2: General experimental workflow for polymer synthesis using Di-TMP.

Detailed Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of a Hyperbranched Polyester

This protocol provides a representative methodology for synthesizing a hyperbranched polyester using Di-TMP.

-

Reactants: Di(trimethylolpropane) and a dicarboxylic acid (e.g., adipic acid) are used as monomers.

-

Catalyst: An immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym-435), is employed as a green catalyst.

-

Procedure:

-

The monomers (Di-TMP and dicarboxylic acid) are charged into a reaction vessel.

-

The immobilized lipase is added to the mixture.

-

The reaction is conducted in bulk (without solvent) under reduced pressure to facilitate the removal of the condensation byproduct (water).

-

The mixture is heated (e.g., to 70°C) and stirred for an extended period (e.g., 24-48 hours).

-

-

Purification: After the reaction, the enzyme is removed by filtration. The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran) and precipitating it in a non-solvent (e.g., methanol (B129727) or hexane).

Protocol 2: Synthesis of a Polyhydroxyurethane (PHU)

This protocol outlines the synthesis of a linear PHU via the polyaddition of a Di-TMP derivative and a diamine.[11]

-

Monomer Synthesis: Di(trimethylolpropane) is first reacted with a carbonate source like diphenyl carbonate to synthesize di(trimethylolpropane) carbonate (DTMPC), a bis(six-membered cyclic carbonate).[11]

-

Polyaddition Reaction:

-

Purification: The resulting PHU polymer is isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.

Relevance and Applications in Drug Development

While Di-TMP itself is not a therapeutic agent, its role in creating advanced polymers makes it highly relevant to the field of drug development. Specifically, Di-TMP can be used to synthesize biodegradable polymers for drug delivery applications.[2][]

The highly branched architecture of Di-TMP-based hyperbranched polyesters can be exploited to create nano-sized drug carriers. The interior of these macromolecules can encapsulate drug molecules, while the numerous terminal functional groups on their periphery can be modified to control solubility, attach targeting ligands, or modulate drug release kinetics. The ester linkages within these polymers are susceptible to hydrolysis, leading to biodegradation and the eventual clearance of the carrier from the body. This combination of features makes Di-TMP-based polymers promising candidates for developing next-generation controlled-release drug delivery systems.

Figure 3: Conceptual pathway for Di-TMP in drug delivery applications.

Conclusion

Di(trimethylolpropane) is a powerful and versatile raw material for polymer synthesis. Its tetrafunctional nature allows for the creation of complex, highly branched, and crosslinked polymers that are difficult to achieve with simpler di-functional monomers. From robust industrial resins cured by radiation to sophisticated, biodegradable hyperbranched polymers with potential applications in drug delivery, Di-TMP provides a foundational molecule for innovation. For researchers and scientists, a thorough understanding of its properties and reactivity is key to unlocking its full potential in the development of next-generation materials.

References

- 1. Di(trimethylol propane) | 23235-61-2 [chemicalbook.com]

- 2. materials.alfachemic.com [materials.alfachemic.com]

- 3. perstorp.com [perstorp.com]

- 4. specialchem.com [specialchem.com]

- 6. chembk.com [chembk.com]

- 7. Di-TMP 98% Di(Trimethylolpropane) for Coating - 23235-61-2, C12H26O5 | Made-in-China.com [m.made-in-china.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO1992005134A1 - Process for the production of di-trimethylolpropane - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. researchgate.net [researchgate.net]

- 12. arkema.com [arkema.com]

- 13. Di-TMPTA - Di(trimethylolpropane) Tetraacrylate for PCB Inks & Coatings [sinocurechem.com]

- 14. DI(TRIMETHYLOLPROPANE) TETRAACRYLATE | 94108-97-1 [chemicalbook.com]

- 15. rsc.org [rsc.org]

Di(trimethylolpropane): A Comprehensive Health and Safety Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

This document provides a comprehensive overview of the health and safety considerations for Di(trimethylolpropane) (DTMP), a chemical intermediate used in various industrial applications. This guide is intended for researchers, scientists, and drug development professionals who may handle or be exposed to this substance. It covers toxicological data, handling and storage procedures, and personal protective equipment recommendations.

Chemical and Physical Properties

Di(trimethylolpropane) is a white, waxy solid. Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 23235-61-2 | [1] |

| Molecular Formula | C12H26O5 | [2] |

| Molecular Weight | 250.33 g/mol | [2] |

| Melting Point | 108-111 °C | [3] |

| Boiling Point | 215 °C at 4 mmHg | [3] |

| Solubility | Soluble in water | [4] |

Toxicological Data

The toxicological profile of Di(trimethylolpropane) and its derivative, Di(trimethylolpropane) tetraacrylate, has been evaluated through various studies. The available quantitative data is summarized in the following tables.

Acute Toxicity

| Substance | Test | Species | Route | LD50/LC50 | Reference |

| Di(trimethylolpropane) | LD50 | Rat | Oral | 14,700 mg/kg | [3] |

| Di(trimethylolpropane) | LD50 | Rabbit | Dermal | > 10,000 mg/kg | [3] |

| Di(trimethylolpropane) | LC50 | Rat | Inhalation | > 0.85 mg/L (4 hours) | [3][5] |

| Di(trimethylolpropane) tetraacrylate | LD50 | Rat | Oral | > 5000 mg/kg | [6] |

| Di(trimethylolpropane) tetraacrylate | LD50 | Rat | Dermal | > 2000 mg/kg | [6] |

Irritation and Sensitization

| Substance | Test | Species | Result | Reference |

| Di(trimethylolpropane) | Skin Irritation | Human | Not a primary skin irritant | [7] |

| Di(trimethylolpropane) | Skin Irritation | Rabbit | Very mild erythema, reversible within a day | [7] |

| Di(trimethylolpropane) | Eye Irritation | Rabbit | No hazard class | [1] |

| Di(trimethylolpropane) | Skin Sensitization | Human | Not a skin sensitizer | [7] |

| Di(trimethylolpropane) tetraacrylate | Skin Irritation | Rabbit | Non-irritating | [6] |

| Di(trimethylolpropane) tetraacrylate | Eye Irritation | Rabbit | Irritating | [6] |

| Di(trimethylolpropane) tetraacrylate | Skin Sensitization | Mouse | Not a sensitizer | [6] |

Mutagenicity

| Substance | Test | System | Result | Reference |

| Di(trimethylolpropane) | Ames Test | S. typhimurium & E. coli | Negative | [7] |

| Di(trimethylolpropane) tetraacrylate | Multiple in vitro and in vivo studies | - | Genotoxic effects are not expected | [6] |

Reproductive and Developmental Toxicity

| Substance | Species | Study Type | Key Findings | Reference |

| Di(trimethylolpropane) | Rat | Reproductive/Developmental | No significant toxic effects on copulation, fertility, or estrus. | [7] |

| Di(trimethylolpropane) tetraacrylate | Rat | Reproductive/Developmental Screening | No adverse effects on fertility or fetal development up to 1000 mg/kg. | [6] |

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways that are affected by exposure to Di(trimethylolpropane). The existing toxicological data focuses on standard endpoints required for regulatory purposes rather than mechanistic studies.

Experimental Protocols

The toxicological data for Di(trimethylolpropane) and its derivatives are based on internationally recognized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key toxicological assessments.

Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)

This method is used to assess the acute toxic effects of a substance when administered orally.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Dosage: A single dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Endpoint: The test allows for the identification of a dose that causes evident toxicity but no mortality, and a dose that causes mortality, which is then used to estimate the LD50 value.

Skin Irritation/Corrosion (OECD 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits with intact skin are used.

-

Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a shaved patch of skin and covered with a gauze patch and non-irritating tape.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and the reversibility of any effects is noted for up to 14 days.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test is used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[8]

Methodology:

-

Strain Selection: Histidine-dependent strains of S. typhimurium and/or tryptophan-dependent strains of E. coli are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the required amino acid (histidine or tryptophan).

-

Incubation: Plates are incubated for 48-72 hours.

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.[8]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

-

Handling: Handle in a well-ventilated place.[6] Wear suitable protective clothing, gloves, and eye/face protection.[6] Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols.[6] Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling Di(trimethylolpropane):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection: Wear impervious clothing and handle with gloves (e.g., nitrile rubber with a thickness > 0.5 mm).[9] Gloves must be inspected prior to use.[6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6] In case of insufficient ventilation, wear suitable respiratory equipment.[9]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

-